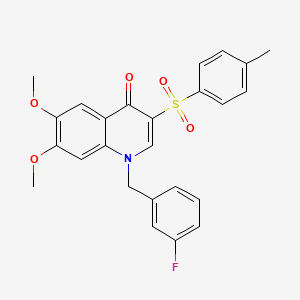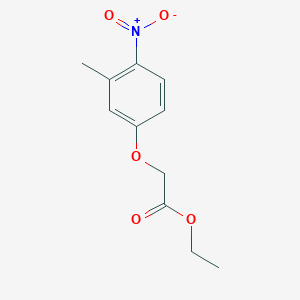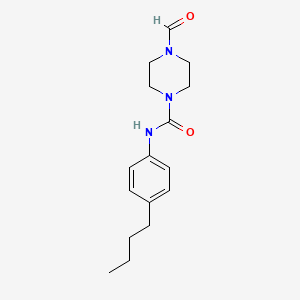
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, an imidazolidinone group, and a trifluoromethoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms in the trifluoromethoxy group could influence the molecular structure by inducing a strong withdrawing inductive effect .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazolidinone group might undergo reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms in the trifluoromethoxy group could affect the compound’s acidity .Scientific Research Applications
Molecular Structure and Stability
The study of molecular structures of related compounds, like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, has provided insights into the planarity and dihedral angles in such molecules, aiding in understanding their stability and reactivity (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Chemical Synthesis and Modification
The synthesis of derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, has been explored, which demonstrates the versatile chemical modification possibilities of these compounds (Sunder & Maleraju, 2013).
Radiopharmaceutical Applications
Research on radiolabeled compounds like [18F]PBR111, which shares structural similarities, indicates the potential use of these compounds in medical imaging, such as positron emission tomography (PET) (Dollé et al., 2008).
Polymorphism in Pharmaceuticals
Studies on polymorphism, such as those conducted on Linezolid (an oxazolidinone antibiotic), reveal the importance of understanding different crystalline forms of such compounds, which can significantly impact their pharmaceutical properties (Maccaroni et al., 2008).
Antimicrobial Applications
Several acetamide derivatives have been synthesized and evaluated for antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Parikh & Joshi, 2014).
Novel Drug Development
The synthesis of new derivatives and their evaluation for various biological activities, such as anti-inflammatory and analgesic activities, demonstrates the potential of these compounds in drug development (Khalifa & Abdelbaky, 2008).
Electroluminescent Device Applications
Research on derivatives, such as star-shaped fluorescent phenanthroimidazole fluorophores, shows applications in the development of organic light-emitting devices (OLEDs), highlighting the potential use of these compounds in electronic devices (Tagare et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRNACWIYLJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)




![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)



![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
